Isothiochroman-1-carbonitrile
Description
Isothiochroman-1-carbonitrile is a heterocyclic organic compound characterized by a benzannulated sulfur-containing ring (thiochroman) with a carbonitrile (-C≡N) substituent at the 1-position. Its molecular formula is C₉H₇NS, with a molecular weight of 161.22 g/mol. The compound’s structure combines the aromatic stability of a benzene ring with the electronic effects of sulfur and the electron-withdrawing nitrile group, making it a versatile intermediate in medicinal chemistry and materials science.
Key applications include its use as a precursor in synthesizing pharmacologically active molecules, particularly those targeting sulfur-dependent enzymatic pathways . Characterization of this compound typically involves NMR spectroscopy (¹H and ¹³C) to confirm ring substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular composition, adhering to rigorous purity standards outlined in carbohydrate research guidelines .
Properties
IUPAC Name |
3,4-dihydro-1H-isothiochromene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGQBWPTISRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481635 | |
| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-15-2 | |
| Record name | 1H-2-Benzothiopyran-1-carbonitrile, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiochroman-1-carbonitrile typically involves the reaction of isothiochroman with cyanogen bromide under basic conditions. This reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isothiochroman-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Scientific Research Applications
Chemical Properties and Structure
Isothiochroman-1-carbonitrile is characterized by the presence of a sulfur atom in its heterocyclic structure, along with a carbonitrile group (-C≡N). This combination imparts distinct chemical reactivity and biological properties that make it a valuable compound in research.
Chemistry
This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Complex Molecules : It acts as a precursor for creating more intricate compounds.
- Reagent in Organic Reactions : Utilized in nucleophilic substitution and other organic transformations.
Biology
The compound has been extensively studied for its biological activities:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
- Antifungal Activity : Effective against fungi like Candida albicans.
- Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines.
Medicine
Research is ongoing to explore the therapeutic potential of this compound:
- Drug Development : Investigated for its role as a lead compound in developing new anticancer and antimicrobial drugs.
- Mechanism of Action : Studies suggest it may induce apoptosis in cancer cells through oxidative stress and enzyme inhibition.
Industry
In industrial applications, this compound is used in:
- Production of Specialty Chemicals : Its unique properties make it suitable for creating various chemicals with specific functionalities.
- Pharmaceuticals and Agrochemicals : Utilized in the synthesis of active ingredients for medications and agricultural products.
The biological activities of this compound are noteworthy, particularly its antibacterial, antifungal, and anticancer effects.
Antibacterial Activity
Research indicates that isothiochroman derivatives exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Isothiochroman Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 | |
| Enterococcus faecalis | 4 | |
| Streptococcus pyogenes | 8 |
Antifungal Activity
The compound also demonstrates antifungal activity against strains like Candida albicans.
Table 2: Antifungal Activity
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 16 - 128 |
Anticancer Activity
Several studies have explored the anticancer potential of isothiochroman derivatives, showing significant cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity of Isothiochroman Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U937 | 16.23 |
| THP-1 | >20 |
Case Study 1: Anticancer Mechanism
A study focused on the anticancer effects of isothiochroman derivatives on MCF-7 breast cancer cells found that these compounds induce apoptosis through caspase pathway activation and ROS generation, highlighting their potential as therapeutic agents in cancer treatment.
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial efficacy of isothiochroman derivatives against clinical isolates of Staphylococcus aureus. The results indicated that structural modifications could enhance antibacterial potency, suggesting a promising direction for future drug design.
Mechanism of Action
The mechanism of action of isothiochroman-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- The sulfur atom in this compound induces distinct electronic effects compared to nitrogen in isoquinoline or quinoline derivatives. This alters solubility (e.g., preferential dissolution in polar aprotic solvents like DMSO) and ring electron density.
- The bromine substituent in 4-Bromoisoquinoline-1-carbonitrile increases molecular weight and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitrile group in all three compounds directs electrophilic substitution to meta/para positions .
Research Findings :
- This compound’s sulfur atom facilitates unique reactivity, such as oxidation to sulfoxides or sulfones, which are absent in nitrogen-containing analogs. This property is exploited in designing prodrugs with controlled release mechanisms .
- In contrast, 4-Bromoisoquinoline-1-carbonitrile demonstrates superior utility in metal-catalyzed reactions due to bromine’s leaving-group ability, enabling efficient aryl-aryl bond formation .
Biological Activity
Isothiochroman-1-carbonitrile (ITC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article delves into the biological activity of ITC, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a fused benzene and dihydropyran ring system, with a nitrile group (-C≡N) attached at the 1-position. Its molecular formula is , with a molecular weight of 135.16 g/mol. The compound's structure allows it to engage in various chemical reactions, enhancing its utility in biological applications.
Mechanisms of Biological Activity
The biological activity of ITC is primarily attributed to its interactions with specific enzymes and receptors within the body. These interactions can modulate various cellular processes, leading to significant therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : ITC has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ITC. For instance, a study evaluated its effects on human cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 20.1 | 5.3 |
| Huh7 (liver) | 14 | 7.2 |
| NUGC-3 (gastric) | 16.5 | 4.8 |
These results indicate that ITC exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
ITC has also been investigated for its antimicrobial properties. In vitro assays revealed that ITC demonstrates significant inhibitory activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that ITC could serve as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Mechanism
In one study, researchers explored the mechanism of action of ITC on MCF-7 cells. The results indicated that ITC induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This study provided insights into how ITC disrupts cellular homeostasis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of ITC against multidrug-resistant bacterial strains. The study reported that ITC not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies, suggesting its potential as an adjuvant in treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
